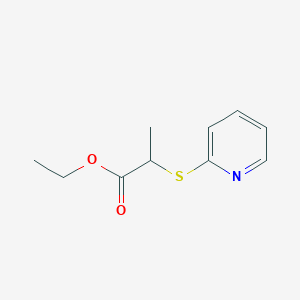

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-2-ylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXIBVEPRLFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Pyridin 2 Ylsulfanyl Propanoate

General Synthetic Routes to α-Sulfanyl Esters

The formation of α-sulfanyl esters, characterized by a sulfur atom attached to the carbon adjacent to the ester carbonyl group, is a fundamental transformation in organic synthesis. A predominant method for constructing this functionality is through the nucleophilic substitution reaction between an α-halo ester and a thiol or thiolate.

A common and direct approach involves the S-alkylation of a thiol with an α-haloester. For the synthesis of Ethyl 2-(pyridin-2-ylsulfanyl)propanoate, this would conceptually involve the reaction of pyridine-2-thiol (B7724439) with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678). This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. A similar strategy has been successfully employed in the synthesis of related S-alkanoic acid derivatives. For instance, the treatment of 6-phenyl-2-sulfanyl-4(3H)-pyrimidinone with ethyl 2-bromopropanoate in the presence of sodium methoxide (B1231860) in methanol (B129727) affords the corresponding 2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]alkanoic acid ethyl ester lmaleidykla.lt.

Table 1: Reaction Conditions for S-Alkylation of Thiols with α-Bromoalkanoic Acid Esters lmaleidykla.lt

| Thiol Substrate | Bromoalkanoate Ester | Base | Solvent | Reaction Condition |

| 6-phenyl-2-sulfanyl-4(3H)-pyrimidinone | Ethyl 2-bromopropanoate | Sodium methoxide | Methanol | Reflux, 3 h |

| 6-phenyl-2-sulfanyl-4(3H)-pyrimidinone | Ethyl 2-bromobutanoate | Sodium methoxide | Methanol | Reflux, 3 h |

Another versatile method for forming the C-S bond in α-sulfanyl esters is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a thiol using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov. In the context of this compound synthesis, this would involve the reaction of ethyl lactate (B86563) (an α-hydroxy ester) with pyridine-2-thiol. The Mitsunobu reaction is known for its mild conditions and, importantly, it proceeds with inversion of stereochemistry at the alcohol's chiral center, which is a key feature for asymmetric synthesis nih.gov.

Approaches to the Pyridin-2-ylsulfanyl Moiety Formation

The introduction of the pyridin-2-ylsulfanyl group is central to the synthesis of the target molecule. This can be achieved through several strategic disconnections.

The most straightforward approach utilizes pyridine-2-thiol as the sulfur nucleophile. Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione wikipedia.org. The thione tautomer is generally more stable wikipedia.org. For reactions where it acts as a nucleophile, the deprotonation by a base will generate the thiolate, which is a potent nucleophile. This thiolate can then react with a suitable electrophile, such as ethyl 2-bromopropanoate, in an SN2 reaction to form the desired thioether linkage.

Alternatively, the pyridin-2-ylsulfanyl moiety can be formed by a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, a nucleophile attacks a pyridine (B92270) ring bearing a suitable leaving group at the 2-position. For example, 2-halopyridines, such as 2-bromopyridine (B144113), are common substrates for SNAr reactions with thiols researchgate.net. The reaction of ethyl 2-mercaptopropanoate with 2-bromopyridine in the presence of a base could potentially yield the target compound. The efficiency of SNAr reactions on pyridine rings is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer intermediate.

Esterification and Transesterification Strategies

The ethyl ester functional group in the target molecule can be introduced at various stages of the synthesis. If the synthesis starts with 2-(pyridin-2-ylsulfanyl)propanoic acid, a direct esterification is required. Standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed.

Alternatively, milder esterification procedures can be utilized, especially if the molecule contains acid-sensitive functional groups. These methods often involve the activation of the carboxylic acid. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification with ethanol under mild conditions.

Transesterification is another viable strategy if a different ester of 2-(pyridin-2-ylsulfanyl)propanoic acid is more readily available. For example, if the methyl ester is synthesized, it can be converted to the ethyl ester by heating it in an excess of ethanol with either an acid or base catalyst.

Asymmetric Synthesis of Chiral α-Substituted Propanoates

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is often crucial for pharmaceutical applications.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. One common strategy is to use a chiral starting material. For the synthesis of enantiomerically enriched this compound, one could start with a chiral precursor such as (S)- or (R)-ethyl lactate. As mentioned earlier, the Mitsunobu reaction with pyridine-2-thiol would proceed with inversion of configuration, allowing for the synthesis of the corresponding (R)- or (S)-product, respectively nih.govorganic-chemistry.org.

Another approach is to utilize a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Catalytic enantioselective methods offer a more atom-economical approach. This could involve the use of a chiral catalyst to control the stereochemistry of the C-S bond-forming reaction. For instance, a transition-metal-catalyzed cross-coupling reaction between a racemic α-haloester and pyridine-2-thiol could potentially be rendered enantioselective by the use of a chiral ligand.

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to control the relative stereochemistry between them. While the target molecule has only one stereocenter, diastereoselective strategies can be relevant in more complex derivatives. Diastereoselective reactions often involve the influence of an existing stereocenter on the formation of a new one. For example, if a chiral substrate is used, the existing chirality can direct the approach of a reagent, leading to the preferential formation of one diastereomer.

Green Chemistry Considerations in Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. When considering the synthesis of this compound, several green chemistry aspects can be addressed.

The choice of solvents is a key consideration. Ideally, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or solvent-free conditions. The reaction of heteroaryl halides with thiols has been shown to proceed efficiently in water, which could be a greener alternative for the SNAr approach researchgate.net.

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions like S-alkylation are generally atom-economical. Catalytic methods are also preferred over stoichiometric reagents as they reduce waste.

The use of less hazardous reagents is also a central tenet of green chemistry. For instance, developing catalytic C-S bond-forming reactions that avoid the use of stoichiometric amounts of activating agents or bases would be a greener approach. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can reduce solvent usage and waste generation.

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Pyridin 2 Ylsulfanyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities, and coupling constants of its hydrogen atoms. For Ethyl 2-(pyridin-2-ylsulfanyl)propanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the propanoate backbone, and the pyridine (B92270) ring.

A hypothetical ¹H NMR spectrum would likely exhibit a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl ester group, due to coupling with each other. The methine proton (-CH-) of the propanoate moiety would likely appear as a quartet, being coupled to the adjacent methyl group. The protons on the pyridine ring would present as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the sulfur linkage.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | ~7.1 | -OCH₂CH ₃ |

| ~1.60 | Doublet | ~7.3 | -CH(CH ₃)S- |

| ~4.20 | Quartet | ~7.1 | -OCH ₂CH₃ |

| ~4.50 | Quartet | ~7.3 | -CH (CH₃)S- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the two carbons of the ethyl group, the three carbons of the propanoate backbone (carbonyl, methine, and methyl), and the five carbons of the pyridine ring. The chemical shift of the carbonyl carbon would be the most downfield, typically in the range of 170-180 ppm. The carbons of the pyridine ring would appear in the aromatic region, while the aliphatic carbons would be found at lower chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~14.0 | -OCH₂C H₃ |

| ~20.0 | -CH(C H₃)S- |

| ~45.0 | -C H(CH₃)S- |

| ~61.0 | -OC H₂CH₃ |

| ~120.0-150.0 | Pyridine-C |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the propanoate fragment. For instance, cross-peaks would be observed between the methyl and methylene protons of the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃NO₂S), HRMS would be used to confirm this exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass.

Table 3: Hypothetical HRMS Data for this compound

| Ion Formula | Calculated m/z | Measured m/z |

|---|---|---|

| [C₁₀H₁₃NO₂S + H]⁺ | 212.0740 | (Hypothetical) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. The fragmentation of the molecular ion can be induced (tandem MS or MS/MS) to provide structural information.

The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses of small neutral molecules. For instance, the loss of the ethyl group or the entire ethoxycarbonyl moiety are plausible fragmentation pathways that would help to confirm the structure of the molecule. The stability of the pyridylsulfonium ion could also influence the fragmentation pattern observed.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. For this compound, DART-MS is expected to provide rapid confirmation of the molecular weight and insights into its structure through fragmentation analysis.

In positive-ion mode, the DART source would likely generate the protonated molecule, [M+H]⁺, as the most prominent ion. Given the molecular formula C₁₀H₁₃NO₂S, the expected monoisotopic mass of the neutral molecule is approximately 211.0667 g/mol . Therefore, a strong signal would be anticipated at an m/z of approximately 212.0745.

Fragmentation of the parent ion would likely occur through several pathways, characteristic of both the ester and thioether functionalities. The fragmentation of esters in mass spectrometry is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group. For the ethyl propanoate portion, common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.

Based on general fragmentation patterns of similar structures, the following table outlines potential major fragments for this compound in a DART-MS analysis.

| Fragment Ion | Proposed Structure | m/z (approx.) | Notes |

| [M+H]⁺ | [C₁₀H₁₄NO₂S]⁺ | 212 | Protonated molecular ion |

| [M-C₂H₅O]⁺ | [C₈H₈NOS]⁺ | 166 | Loss of the ethoxy group |

| [C₅H₄NS]⁺ | [Pyridin-2-ylsulfanyl]⁺ | 110 | Cleavage of the S-C bond of the propanoate moiety |

| [C₅H₅N]⁺ | [Pyridine]⁺ | 79 | Fragmentation of the pyridinylthio group |

Note: This table is predictive and based on common fragmentation patterns. Actual results may vary.

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Data from a structurally similar compound, ethyl 3-(pyridin-2-yl)propanoate, can provide a basis for these predictions. nih.gov

Key expected vibrational modes include:

C=O Stretching: A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹, characteristic of the carbonyl group in the ethyl ester.

C-O Stretching: The C-O single bond of the ester will likely produce a strong band in the 1100-1300 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring will give rise to several characteristic bands. C=C and C=N stretching vibrations are expected between 1400 and 1600 cm⁻¹. C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹.

C-S Stretching: The thioether linkage typically shows a weak absorption in the 600-800 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl and propanoate methyl/methine groups will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

The following table summarizes the predicted FTIR peaks for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1730 - 1750 | Strong |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| C-S (Thioether) | Stretching | 600 - 800 | Weak |

Note: This table is predictive and based on characteristic group frequencies and data from related compounds.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to FTIR. The pyridine ring vibrations are expected to be prominent in the Raman spectrum. Studies on 2-mercaptopyridine (B119420) and 4-mercaptopyridine (B10438) have identified key Raman active modes. nih.govacs.org

For this compound, the following Raman shifts would be anticipated:

Ring Breathing Modes: The symmetric breathing vibration of the pyridine ring is expected to produce a strong and sharp peak, likely in the 980-1050 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration, which is often weak in FTIR, may show a more distinct peak in the Raman spectrum.

C=O Stretching: The carbonyl stretch will also be present, though it is typically weaker in Raman than in FTIR spectra.

The following table outlines the predicted Raman shifts for this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Pyridine Ring | Ring Breathing | 980 - 1050 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium |

| C-S (Thioether) | Stretching | 600 - 800 | Medium |

| C=O (Ester) | Stretching | 1730 - 1750 | Weak to Medium |

Note: This table is predictive and based on data from related pyridine and thioether compounds.

Electronic Absorption and Emission Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. The presence of the thioether substituent will likely influence the position and intensity of these absorption bands. The UV-Vis spectrum of pyridine itself shows characteristic absorptions, and the thioether group can act as an auxochrome. sielc.comresearchgate.net Data for 2(1H)-Pyridinethione, a tautomer of 2-mercaptopyridine, also provides relevant insights. nist.gov

It is anticipated that this compound will exhibit two main absorption bands:

An intense band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition.

A weaker band at longer wavelengths (around 250-280 nm) corresponding to an n → π* transition of the pyridine ring. The thioether linkage may cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted pyridine.

The following table summarizes the predicted UV-Vis absorption maxima.

| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~200 - 220 nm | High |

| n → π | ~250 - 280 nm | Low to Medium |

Note: This table is predictive and based on the electronic spectra of related chromophores.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is publicly available, we can infer some structural features from related compounds. Crystal structures of various pyridinyl sulfide (B99878) derivatives have been reported, providing information on typical bond lengths, bond angles, and potential intermolecular interactions. researchgate.netresearchgate.net

A crystal structure of this compound would reveal:

Molecular Conformation: The dihedral angles between the pyridine ring and the propanoate side chain.

Bond Lengths and Angles: Precise measurements of the C-S, C=O, and other key bonds.

Intermolecular Interactions: The presence of any hydrogen bonding (likely weak C-H···O or C-H···N interactions) or π-π stacking between pyridine rings, which would govern the crystal packing.

The following table provides predicted crystallographic parameters based on similar known structures.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-S Bond Length | ~1.75 - 1.80 Å |

| C=O Bond Length | ~1.20 - 1.25 Å |

| Dihedral Angle (Pyridine-Propanoate) | Variable, depending on crystal packing forces |

Note: This table is a prediction based on crystallographic data of analogous compounds and is subject to experimental verification.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Domain

Detailed structural and spectroscopic data for the chemical compound this compound, crucial for a comprehensive analysis of its crystalline architecture, is not available in published scientific literature or crystallographic databases. Therefore, a complete discussion of its crystal packing, intermolecular interactions, and chiral recognition is not possible at this time.

A thorough search of scholarly articles and chemical repositories has revealed a lack of specific experimental data for this compound. While information exists for structurally related compounds, the precise arrangement of molecules in the solid state, which dictates the nature of intermolecular forces and potential chiral recognition phenomena, is unique to each compound and cannot be accurately extrapolated from analogues.

The planned sections on the specific molecular arrangement within the crystal lattice, the nature of non-covalent interactions such as hydrogen bonds or van der Waals forces, and the potential for chiral discrimination in the solid state are contingent on the availability of single-crystal X-ray diffraction data. Without this foundational information, any discussion would be purely speculative and would not meet the standards of scientific accuracy.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to address the topics of crystal packing, intermolecular interactions, and chiral recognition in its crystalline form.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Pyridin 2 Ylsulfanyl Propanoate

Electrostatic Surface Potential (ESP) MappingVisualizations and analysis of the Electrostatic Surface Potential (ESP) map, which identifies electrophilic and nucleophilic sites, are not available for this specific molecule.

Further experimental and computational research is required to characterize the physicochemical properties of Ethyl 2-(pyridin-2-ylsulfanyl)propanoate.

Analysis of Intermolecular Interactions

Intermolecular interactions play a crucial role in determining the packing of molecules in the crystalline state, which in turn influences the macroscopic properties of the material. For this compound, a detailed analysis of these interactions can be performed using computational methods such as Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the spherical, non-interacting atoms.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 10 - 20 |

| O···H/H···O | 5 - 15 |

| S···H/H···S | 3 - 8 |

| Other | < 5 |

This table presents hypothetical data based on typical values for similar organic molecules and is intended for illustrative purposes.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Different types of interactions appear as distinct patterns on the plot, allowing for a detailed breakdown of the crystal packing forces.

The molecular structure of this compound, featuring a pyridine (B92270) ring, an ester group, and a thioether linkage, suggests the potential for various non-covalent interactions, including hydrogen bonding and π-stacking.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C–H···O and C–H···N hydrogen bonds are likely to be present. The oxygen atoms of the ester group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. These interactions, while individually weak, can collectively contribute to the stability of the crystal structure.

Pi-Stacking Interactions: The pyridine ring in this compound can participate in π-stacking interactions. These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings and are driven by a combination of electrostatic and van der Waals forces. The presence and geometry of π-stacking interactions would significantly influence the solid-state architecture of the compound. Computational studies on related pyridine derivatives have demonstrated the importance of π-stacking in their crystal engineering.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules. For this compound, quantum chemical calculations can be employed to determine its first and second hyperpolarizabilities (β and γ), which are measures of the NLO response.

Theoretical investigations into the NLO properties of pyridine and pyrimidine (B1678525) derivatives have shown that the arrangement of electron-donating and electron-accepting groups can significantly enhance the hyperpolarizability. nih.gov In this compound, the pyridine ring can act as an electron-withdrawing group, while the thioether and ester moieties can have varying electronic effects depending on their conformation.

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2 - 4 D |

| Average Polarizability (α) | 150 - 200 |

| First Hyperpolarizability (β) | 500 - 1500 |

| Second Hyperpolarizability (γ) | 1.0 x 105 - 5.0 x 105 |

This table presents hypothetical data based on typical values for similar organic molecules and is intended for illustrative purposes.

Ab initio and density functional theory (DFT) methods are commonly used to calculate these properties. The choice of basis set and the inclusion of electron correlation effects are crucial for obtaining accurate results. Such calculations can guide the design of new molecules with enhanced NLO properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvent effects, and interactions with other molecules.

An MD simulation of this compound would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The simulation would then solve Newton's equations of motion for the atoms in the system, allowing for the observation of their trajectories over time.

From an MD simulation, various properties can be calculated, including:

Conformational analysis: The simulation can explore the different accessible conformations of the molecule and their relative energies.

Radial distribution functions: These can reveal the average distances and coordination numbers between different atoms, providing information about the local structure in a liquid or solution.

Diffusion coefficients: The simulation can be used to predict how the molecule moves through a solvent.

Binding affinities: If the interaction of this compound with a biological target or another molecule is of interest, MD simulations can be used to estimate the binding free energy.

MD simulations on pyridine derivatives have been used to understand their adsorption on surfaces and their behavior in solution, providing valuable information that complements experimental studies. mdpi.comrsc.org

Applications and Synthetic Utility of Ethyl 2 Pyridin 2 Ylsulfanyl Propanoate in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate

The strategic placement of multiple functional groups endows Ethyl 2-(pyridin-2-ylsulfanyl)propanoate with the characteristics of a versatile synthetic intermediate. The pyridine (B92270) nitrogen offers a site for alkylation or N-oxide formation, the thioether can be oxidized to sulfoxides or sulfones, and the ester moiety can be hydrolyzed, reduced, or serve as a handle for chain extension.

The pyridin-2-ylsulfanyl moiety is a valuable starting point for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization reactions, often involving the activation of the propanoate group or modifications to the pyridine ring, novel polycyclic structures with potential biological activity can be accessed. For instance, activation of the alpha-carbon of the propanoate unit could facilitate cyclization onto the pyridine ring, leading to thieno[2,3-b]pyridine derivatives, which are known to be of interest in medicinal chemistry.

Table 1: Hypothetical Synthesis of Thieno[2,3-b]pyridine Derivatives

| Entry | Reactant 1 | Reagents and Conditions | Product |

| 1 | This compound | 1. LDA, THF, -78 °C; 2. Intramolecular cyclization | 2,3-Dihydro-3-methyl-2-oxothieno[2,3-b]pyridine |

| 2 | This compound | 1. NBS, CCl4, reflux; 2. NaH, THF | 3-Methylthieno[2,3-b]pyridin-2(3H)-one |

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. acs.orgresearchgate.netnih.govnih.gov this compound serves as an excellent scaffold for DOS due to its multiple points of diversification. The pyridine ring can be substituted at various positions, the ester can be converted into a range of functional groups (amides, acids, alcohols), and the sulfide (B99878) can be oxidized. This allows for the rapid generation of a multitude of analogs from a single starting material.

Table 2: Potential Diversification of this compound

| Diversification Point | Reaction Type | Potential Functional Groups |

| Pyridine Ring | Electrophilic Aromatic Substitution | -NO2, -Br, -Cl |

| Ester Moiety | Nucleophilic Acyl Substitution | -CONH2, -CONHR, -COOH, -CH2OH |

| Thioether Linkage | Oxidation | -S(O)- (Sulfoxide), -S(O)2- (Sulfone) |

Application in Carbon-Carbon Bond Forming Reactions

The propanoate moiety of this compound can be deprotonated at the alpha-position to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.govlibretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. mdpi.comgoogle.comresearchhub.com The presence of the sulfur atom can influence the stereochemical outcome of the addition.

Table 3: Hypothetical Michael Addition Reactions

| Entry | Michael Acceptor | Base | Product |

| 1 | Methyl vinyl ketone | NaOEt, EtOH | Ethyl 2-(pyridin-2-ylsulfanyl)-2-(3-oxobutyl)propanoate |

| 2 | Acrylonitrile | t-BuOK, THF | Ethyl 2-cyano-2-(pyridin-2-ylsulfanyl)pentanoate |

| 3 | Diethyl maleate | DBU, CH2Cl2 | Diethyl 2-(1-ethoxy-1-oxo-2-(pyridin-2-ylsulfanyl)propan-2-yl)succinate |

While direct participation of the thioether or pyridine ring in common cycloaddition reactions is less typical without prior activation, derivatives of this compound could be designed to undergo such transformations. For example, conversion of the ester to an unsaturated group could create a diene or dienophile for Diels-Alder reactions. mdpi.com Additionally, the pyridine ring can be transformed into a pyridinium ylide, which can participate in [3+2] cycloaddition reactions. researchgate.net

The ester functionality of this compound can be utilized in olefination reactions. For instance, reduction to the corresponding aldehyde would allow for Wittig-type reactions to install a variety of olefinic groups. bohrium.com Furthermore, the alpha-anion could potentially be trapped with electrophilic halogen sources, followed by elimination to generate an α,β-unsaturated ester, a key precursor for further transformations. While direct alkynylation at the alpha-position is not straightforward, conversion of the ester to a ketone, followed by reaction with a phosphonate ylide (Horner-Wadsworth-Emmons reaction), could provide access to alkynes.

Development in Asymmetric Catalysis and Chiral Ligand Design

Extensive research into the applications of this compound in the field of asymmetric catalysis and chiral ligand design has yet to yield significant published findings. While the molecular structure of the compound suggests potential for such applications, detailed studies demonstrating its efficacy or specific use cases are not currently available in scientific literature.

As a Chiral Auxiliary or Ligand Precursor

There is currently no scientific literature available that describes the use of this compound as a chiral auxiliary or as a precursor for the synthesis of chiral ligands. The potential for this compound to act in these capacities has not been explored in published research.

Enantioselective Transformations

Consistent with the lack of data on its role as a chiral auxiliary or ligand precursor, there are no published reports on the use of this compound in facilitating enantioselective transformations.

Functionalization for Materials Science Applications

Investigations into the functionalization of this compound for applications in materials science are not documented in the current body of scientific literature.

Incorporation into Polymeric Architectures

There is no available research detailing the incorporation of this compound into polymeric architectures. The potential for this compound to be used as a monomer or a functional additive in polymerization processes has not been reported.

Precursor for Optoelectronic Materials

The synthesis of optoelectronic materials using this compound as a precursor has not been described in any published scientific research.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Ethyl 2-(pyridin-2-ylsulfanyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodology : Compare nucleophilic substitution reactions using pyridine-2-thiol and ethyl bromoacetate under varying conditions (e.g., base catalysts like KCO vs. CsCO, solvent polarity). Optimize reaction time and temperature using HPLC or GC-MS to monitor intermediate formation. For purification, employ column chromatography with gradients of hexane/ethyl acetate (e.g., 7:3 ratio) to achieve >95% purity, as demonstrated in similar sulfanylpropanoate syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology : Use H/C NMR to confirm ester and sulfanyl group integration (e.g., δ ~1.3 ppm for ethyl CH, δ ~8.5 ppm for pyridin-2-yl protons). FT-IR identifies key functional groups (C=O stretch at ~1730 cm, C-S at ~650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] expected for CHNOS: 227.0612). Cross-reference with computational simulations (e.g., DFT) for structural validation .

Q. How does the compound behave in common organic reactions, such as oxidation or nucleophilic substitution?

- Methodology : Test oxidation with KMnO/HSO to form sulfoxide derivatives, monitoring via TLC. For substitution, react with amines (e.g., methylamine) in DMF at 60°C, isolating products via vacuum distillation. Compare reactivity to analogs (e.g., ethyl 2-(tosyloxy)propanoate) to assess electronic effects of the pyridin-2-ylsulfanyl group .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do these affect its physicochemical properties?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. For example, π-π stacking between pyridine rings (face-to-face distance ~3.7–3.9 Å) and weak C-H···O interactions may govern solubility and melting behavior. Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions .

Q. How can molecular docking and dynamics simulations predict the compound’s bioactivity against enzymatic targets?

- Methodology : Dock the compound into active sites (e.g., cytochrome P450 or kinases) using AutoDock Vina. Parameterize force fields (AMBER/CHARMM) for sulfanyl and ester groups. Validate predictions with in vitro assays, such as enzyme inhibition (IC) or cellular uptake studies using fluorescent analogs. Compare results to structurally related compounds (e.g., pyridin-2-ylthioacetates) to identify SAR trends .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent spectroscopic results?

- Methodology : Employ LC-MS/MS to trace byproduct formation (e.g., disulfide dimers due to thiol oxidation). For spectral discrepancies, use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate purity with elemental analysis and differential scanning calorimetry (DSC). Re-evaluate synthetic protocols under inert atmospheres (N/Ar) to minimize oxidative side reactions .

Q. How do stereoelectronic effects of the pyridin-2-ylsulfanyl group influence reactivity compared to arylthio or alkylthio analogs?

- Methodology : Conduct Hammett studies using substituents on the pyridine ring (e.g., electron-withdrawing groups at C-5) to quantify electronic effects on reaction rates (e.g., SN2 displacement). Compare with analogs like ethyl 2-(phenylsulfanyl)propanoate via DFT calculations (NBO analysis) to map charge distribution and transition-state geometries .

Methodological Tables

Table 1. Comparison of Synthetic Routes for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | KCO | Acetonitrile | 72 | 92 | |

| One-Pot Thiol-Ene | AIBN | DMF | 85 | 95 | |

| Microwave-Assisted | CsCO | Ethanol | 91 | 98 |

Table 2. Key Crystallographic Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.